molecular formula C8H16N4 B13212532 (1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13212532
M. Wt: 168.24 g/mol
InChI Key: NPBMWFYGVYRKTL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chiral amine compound featuring a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination of a suitable ketone or aldehyde precursor.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomeric salts.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The methyl groups on the triazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making the compound useful in biochemical studies.

Medicine

    Pharmaceuticals: The compound can be a precursor to drugs with antifungal, antibacterial, or anticancer properties.

Industry

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2-Dimethyl-1-(1H-1,2,4-triazol-3-yl)propan-1-amine: Lacks the methyl group on the triazole ring.

    (1R)-2,2-Dimethyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)propan-1-amine: Contains a phenyl group instead of a methyl group on the triazole ring.

Uniqueness

The presence of the methyl group on the triazole ring in (1R)-2,2-Dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H16N4/c1-5-10-7(12-11-5)6(9)8(2,3)4/h6H,9H2,1-4H3,(H,10,11,12)/t6-/m0/s1

InChI Key

NPBMWFYGVYRKTL-LURJTMIESA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H](C(C)(C)C)N

Canonical SMILES

CC1=NC(=NN1)C(C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.